molecular formula C14H13FO3 B6379874 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol CAS No. 1261900-89-3

4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol

Cat. No.: B6379874
CAS No.: 1261900-89-3
M. Wt: 248.25 g/mol
InChI Key: SRYVMIZHVJIHDC-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol is a fluorinated and methoxylated phenolic compound supplied for research purposes. Compounds with this specific scaffold, featuring methoxy and fluoro substituents on aromatic rings, are of significant interest in medicinal chemistry and chemical biology research. The presence of these functional groups can be critical for modulating a molecule's lipophilicity, binding affinity, and metabolic stability, which are key parameters in probe and drug discovery . This chemical is related to structural motifs investigated as key intermediates in the development of novel diagnostic agents. For instance, research on disarylbisthiazole (DABTA) scaffolds containing fluorinated methoxyphenyl groups has shown high affinity and selectivity for protein aggregates associated with neurodegenerative diseases, such as alpha-synuclein, which is a hallmark of Parkinson's disease and related disorders . The fluoro and methoxy groups on the phenolic rings are instrumental in optimizing these properties, suggesting potential applications for this compound in developing tools for neuroscience research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided with comprehensive analytical data to confirm identity and purity, ensuring reliability for your experimental work. Researchers can use this compound as a building block in organic synthesis or as a reference standard in various biochemical studies.

Properties

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-10-4-5-11(12(15)8-10)9-3-6-13(16)14(7-9)18-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYVMIZHVJIHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685575
Record name 2'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-89-3
Record name 2'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 2-fluoro-4-methoxyacetophenone with a suitable aldehyde in the presence of a base such as sodium hydroxide in ethanol . The reaction mixture is then subjected to recrystallization from ethyl acetate/hexane to obtain the desired product in good yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional purification steps such as column chromatography or crystallization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted phenolic compounds with various nucleophiles replacing the fluoro group.

Scientific Research Applications

4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, commonly referred to in scientific literature as a synthetic compound with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies, while drawing from diverse and verified sources.

Properties

  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
  • Melting Point : Approximately 90-92 °C.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly as an anti-cancer agent.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines. The findings indicated that it exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Inhibition of cell proliferation
HeLa18Disruption of mitochondrial function

Antioxidant Properties

Research has shown that this compound possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Study Findings

A study conducted by Zhang et al. (2020) demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, indicating its potential use as a protective agent against oxidative damage .

Material Science

The compound has also been explored for its applications in material science, particularly in the development of organic light-emitting diodes (OLEDs).

Case Study: OLED Applications

A research article published in Advanced Materials highlighted the use of this compound as a dopant in OLEDs, where it improved the device's efficiency and stability. The devices exhibited a maximum external quantum efficiency (EQE) of 18% when incorporating this compound as a dopant .

ParameterValue
Maximum EQE18%
Turn-on Voltage3.5 V
Lifetime>10,000 hours

Environmental Applications

Recent investigations have indicated the potential use of this compound in environmental remediation processes due to its ability to degrade pollutants.

Research Insights

A study published in Environmental Science & Technology examined the degradation of common organic pollutants using photocatalytic methods involving this compound. Results showed that it could effectively degrade dyes such as methylene blue under UV light .

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring influence its reactivity and binding affinity to various biological targets. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

  • Analgesic Activity: 4-[N-(4-Hydroxyphenyl)carboximidoyl]-2-methoxyphenol exhibits analgesic effects comparable to paracetamol but with lower hepatotoxicity (docking score: -75.0088 vs. paracetamol’s -67.3820) . Target Compound: Fluorination may enhance COX-2 selectivity, though direct evidence is lacking.
  • Anticancer Activity: (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits colon tumor growth in mice (2.5–5 mg/kg) via NF-κB/STAT3 pathway modulation . Target Compound: Fluorine’s electron-withdrawing effect could potentiate apoptosis induction.
  • Antimicrobial/Antioxidant Activity: 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol (3.21% in plant extracts) shows antibacterial and oxygen-scavenging properties, critical in seed germination inhibition .

Physicochemical Properties

  • Lipophilicity: Halogenation (e.g., chlorine in 4-(2-chloropropyl)-2-methoxyphenol) increases LogP, enhancing membrane permeability . Target Compound: Fluorine’s hydrophobicity (Hansch π value: +0.14) may further elevate LogP compared to non-fluorinated analogs.
  • Spectroscopic Identification :

    • FTIR and GC-MS are standard for verifying substituents (e.g., C-Cl bond at 721 cm⁻¹ for chlorinated derivatives) .

Biological Activity

Overview

4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure features a phenolic backbone with both methoxy and fluorine substituents, which are believed to enhance its reactivity and biological efficacy.

  • Molecular Formula : C15H15F1O3
  • Molecular Weight : 248.25 g/mol
  • Chemical Structure : The compound consists of two methoxy groups and a fluorinated phenyl ring, contributing to its unique chemical behavior.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Pseudomonas aeruginosa16 μg/mL
Candida albicans8 μg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies have indicated that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

In these studies, the compound demonstrated IC50 values ranging from 10 to 25 μM, indicating moderate potency against these cancer cell lines .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant properties.
  • Receptor Interaction : It might interact with specific cellular receptors or signaling pathways, leading to altered cellular responses that inhibit tumor growth or microbial proliferation .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Pharmacology, researchers evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The study found that this compound was particularly effective against resistant strains of Staphylococcus aureus, with a significant reduction in bacterial load observed in treated samples compared to controls .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of the compound on MCF-7 cells. The results demonstrated that treatment with the compound resulted in increased apoptosis as evidenced by flow cytometry analysis. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Q & A

Q. How can researchers mitigate degradation during long-term storage?

  • Storage : Lyophilize the compound and store under argon at -80°C.
  • Stabilizers : Add 0.1% w/v BHT to DMSO stocks to prevent oxidation .

Q. What are the optimal conditions for derivatizing the phenolic -OH group without altering other substituents?

  • Selective Protection : Use silyl ethers (e.g., TBSCl) in the presence of imidazole/DMF. Avoid acylating agents that might react with methoxy groups .

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